Z-Gly-Pro-Arg-AMC HCl

描述

Z-Gly-Pro-Arg-AMC HCl, also known as Z-GPR-AMC, is a fluorogenic substrate . It has been used for cathepsin K, granzyme A, and thrombin . The kinetic data for thrombin are kcat = 18.6, Km = 21.7 µM .

Molecular Structure Analysis

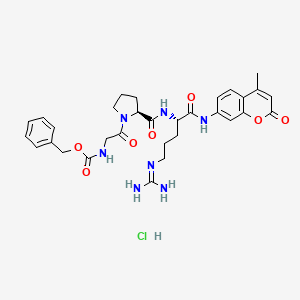

The molecular formula of Z-Gly-Pro-Arg-AMC HCl is C31H37N7O7 . Its molecular weight is 656.14 .

Chemical Reactions Analysis

Z-Gly-Pro-Arg-AMC HCl acts as a substrate in various enzymatic reactions. It has been used in a direct fluorometric assay of urokinase and tissue-type plasminogen activator . It is also used for assaying trypsin and thrombin .

科学研究应用

Enzyme Kinetics and Inhibition

- Z-Gly-Pro-Arg-AMC HCl is used to study enzyme kinetics, particularly in relation to prolyl oligopeptidase (POP). POP, a serine protease, has garnered pharmaceutical interest due to its inhibitors having antiamnesic properties. The compound demonstrates standard Henri-Michaelis-Menten kinetics, providing insights into enzyme-substrate interactions and inhibition mechanisms (Venäläinen et al., 2002).

Thrombin Monitoring in Plasma

- This compound is pivotal in monitoring thrombin activity in clotting plasma. Its utility arises from the continuous measurement of fluorescent split-products, providing valuable information in thrombosis and haemostasis research (Hemker et al., 2000).

Protease Activity Modulation

- Studies on isopeptidase T reveal that Z-Gly-Pro-Arg-AMC HCl can be hydrolyzed with varying efficiencies. This has led to insights into the modulation of hydrolytic activity by ubiquitin, crucial for understanding protein degradation pathways (Stein et al., 1995).

Allosteric Effects on Enzymes

- The compound has been used to study the allosteric effects of salts on enzymes like human mast cell tryptase and bovine trypsin. These studies are significant in understanding how environmental factors can influence enzyme activity (Harvima et al., 1988).

Localization of Protease Activities

- Z-Gly-Pro-Arg-AMC HCl is instrumental in localizing protease activities in situ, especially for comparative biochemical and histochemical studies. This is crucial for identifying specific enzyme activities in different tissues and cells (Lojda, 1996).

Fertilization Studies

- Research on mammalian fertilization has utilized this compound to understand the role of RGD (Arg-Gly-Asp) sequences in sperm-oolemmal adhesion and egg penetration, providing valuable insights into reproductive biology (Bronson & Fusi, 1990).

Drug Delivery Research

- In the field of nanomedicine, Z-Gly-Pro-Arg-AMC HCl has been used to develop targeted drug delivery systems, especially for cancer chemotherapy. This research highlights its potential in creating more effective and precise treatment methods (Dong et al., 2019).

Structural Studies and Binding Capabilities

- Gas phase IR spectra studies of peptides containing Z-Gly-Pro-Arg-AMC HCl provide insights into secondary structures and binding capabilities in the gas phase, critical for understanding peptide behavior in different environments (Chakraborty et al., 2012).

安全和危害

When handling Z-Gly-Pro-Arg-AMC HCl, one should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The use of Z-Gly-Pro-Arg-AMC HCl in research is ongoing. It has been used in the study of osteoarthritis, where it was found that PAR1 activating enzymes are elevated in osteoarthritis synovial fluids . This suggests that targeting this receptor may be beneficial in the treatment of osteoarthritis .

属性

IUPAC Name |

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWHSOXXZHRC-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-Pro-Arg-Mca Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。